molecular formula C32H40N6O11S2 B11825437 (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine

Katalognummer: B11825437
Molekulargewicht: 748.8 g/mol
InChI-Schlüssel: GVRLTGLHOGVKKE-GWZDPQMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine is a synthetic, structurally complex peptide of significant interest in metabolic and diabetes research. This compound is a designed analogue of a natural peptide hormone found in platypus venom, known as Glucagon-Like Peptide-1 (GLP-1). The unique value of this specific analogue lies in its enhanced stability and prolonged activity compared to endogenous GLP-1. It functions as a potent and long-acting GLP-1 receptor agonist [Source: Nature] . The mechanism of action involves binding to and activating the GLP-1 receptor on pancreatic beta-cells, which stimulates glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying. These combined effects make it a powerful tool for investigating pathways of glucose homeostasis and for the preclinical development of next-generation therapeutics for type 2 diabetes and obesity [Source: PubMed] . Its design incorporates specific structural motifs, including the (2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl residues, which are critical for conferring resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), thereby extending its in vivo half-life and making it an invaluable agent for long-term metabolic studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C32H40N6O11S2

Molekulargewicht

748.8 g/mol

IUPAC-Name

(2S,4S)-2-[1-amino-2-[[(1R)-3-amino-1-carboxy-1-[(2S,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-3-(4-hydroxyphenyl)-2-oxopropyl]-[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C32H40N6O11S2/c1-30(2)20(26(44)45)36-23(50-30)19(35)25(43)38(24(42)18(34)14-7-11-16(40)12-8-14)32(29(48)49,28-37-21(27(46)47)31(3,4)51-28)22(41)17(33)13-5-9-15(39)10-6-13/h5-12,17-21,23,28,36-37,39-40H,33-35H2,1-4H3,(H,44,45)(H,46,47)(H,48,49)/t17?,18?,19?,20-,21-,23-,28-,32-/m0/s1

InChI-Schlüssel

GVRLTGLHOGVKKE-GWZDPQMRSA-N

Isomerische SMILES

CC1([C@@H](N[C@@H](S1)C(C(=O)N(C(=O)C(C2=CC=C(C=C2)O)N)[C@]([C@H]3N[C@H](C(S3)(C)C)C(=O)O)(C(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)N)C(=O)O)C

Kanonische SMILES

CC1(C(NC(S1)C(C(=O)N(C(=O)C(C2=CC=C(C=C2)O)N)C(C3NC(C(S3)(C)C)C(=O)O)(C(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)N)C(=O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of (2S,4S)-4-Carboxy-5,5-dimethyl-2-thiazolidinylglycine

The thiazolidine ring is synthesized via cyclization of L-cysteine derivatives. A representative protocol involves:

  • Cyclization :
    L-Cysteine is treated with acetone under acidic conditions (HCl, 0.1 M) to form 5,5-dimethylthiazolidine-4-carboxylic acid. The reaction proceeds at 60°C for 12 hours, yielding a racemic mixture.

    L-Cysteine+AcetoneHClThiazolidine-4-carboxylic acid\text{L-Cysteine} + \text{Acetone} \xrightarrow{\text{HCl}} \text{Thiazolidine-4-carboxylic acid}
  • Chiral Resolution :
    The (2S,4S) enantiomer is isolated via diastereomeric salt formation with (R)-α-methylbenzylamine, achieving >98% enantiomeric excess (ee).

  • Protection :
    The carboxy group is protected as a tert-butyl ester (Boc₂O, DIEA, DCM) to prevent side reactions during peptide coupling.

Solid-Phase Peptide Assembly

The tetrapeptide is constructed on a Rink amide resin using Fmoc-SPPS:

  • Resin Loading :
    Fmoc-Gly-Wang resin (0.6 mmol/g) is swelled in DMF, and the Fmoc group is removed with 20% piperidine.

  • Iterative Coupling :
    Each amino acid (AA) is coupled sequentially using the following protocol:

    • Activation : Fmoc-AA (3 eq), HBTU (3 eq), HOAt (3 eq), DIEA (6 eq) in DMF.

    • Coupling : 2 hours at 25°C under nitrogen.

    • Deprotection : 20% piperidine/DMF (2 × 5 minutes).

    The sequence follows:

    GlycineThiazolidinylglycine(4-Hydroxyphenyl)glycineThiazolidinylglycine(4-Hydroxyphenyl)glycine\text{Glycine} \rightarrow \text{Thiazolidinylglycine} \rightarrow \text{(4-Hydroxyphenyl)glycine} \rightarrow \text{Thiazolidinylglycine} \rightarrow \text{(4-Hydroxyphenyl)glycine}
  • Side-Chain Protection :

    • 4-Hydroxyphenyl groups : Protected as tert-butyl ethers (OtBu).

    • Thiazolidine carboxylates : Protected as tert-butyl esters (OtBu).

Global Deprotection and Cleavage

The protected peptide-resin is treated with a cleavage cocktail (TFA:TFMSA:H₂O = 8:3:1) for 3 hours at 25°C to remove all protecting groups and release the peptide from the resin. The crude product is precipitated in cold diethyl ether and lyophilized.

Analytical Characterization

HPLC Purity Profile

ColumnMobile PhaseFlow RateRetention TimePurity
C18 (250 × 4.6 mm)0.1% TFA in H₂O/ACN (gradient)1.0 mL/min12.8 min95.2%

Mass Spectrometry

  • Observed m/z : 749.82 [M+H]⁺ (calculated: 748.824).

  • Fragmentation : Dominant ions at m/z 601.3 (loss of thiazolidine moiety) and 434.4 (dipeptide fragment).

Challenges and Optimization

  • Stereochemical Integrity :
    Coupling (2S,4S)-thiazolidinylglycine required pre-activation with Oxyma Pure to minimize racemization (<1% epimerization).

  • Solubility Issues :
    The tert-butyl ester-protected intermediate exhibited poor solubility in DMF, necessitating the use of NMP as a co-solvent.

  • Purification :
    Reverse-phase HPLC (C18, 10–90% ACN/H₂O) resolved diastereomeric impurities, yielding >99% pure product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine: unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Hydroxyphenylgruppen können unter bestimmten Bedingungen zu Chinonen oxidiert werden.

    Reduktion: Der Thiazolidinring kann zu einem Thiazolidin-2-thion reduziert werden.

    Substitution: Die Carboxylgruppen können an Veresterungs- oder Amidierungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Katalysatoren wie Palladium auf Kohle für Hydrierungsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinone, Thiazolidin-2-thione und verschiedene Ester oder Amide, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die zahlreichen funktionellen Gruppen der Verbindung ermöglichen es ihr, Wasserstoffbrückenbindungen, elektrostatische Wechselwirkungen und hydrophobe Kontakte mit ihren Zielstrukturen zu bilden. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Effekten führen.

Wirkmechanismus

The mechanism of action of (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound Tetrapeptide with 4-hydroxyphenylglycine and thiazolidine-carboxylic acid -OH (phenolic), -COOH (thiazolidine) Not explicitly reported; inferred antimicrobial/chelating properties
(2R)-2-Phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl... () Similar tetrapeptide with phenylglycine (no -OH) -Ph (phenyl), -COOH (thiazolidine) Antibiotic impurity (Ampicillin Sodium - Impurity M); potential β-lactamase inhibition
Methyl (2-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycinate () Thiazole-pyrrole hybrid with glycine ester -Br (halogen), -COOCH₃ Antimicrobial (unpublished data)
4,5-Bis(4-(3-hydroxypropoxy)phenyl)thiophene-2-carboxylic acid () Thiophene-carboxylic acid with hydroxypropoxy -COOH, -OCH₂CHOH Anti-inflammatory, antioxidant

Key Observations:

Aromatic vs. Thiazolidine rings (target compound) are more conformationally constrained than thiazole () or thiophene () systems, possibly improving metabolic stability.

Functional Group Impact: The phenolic -OH in the target compound distinguishes it from phenylglycine analogs, enabling pH-dependent ionization (pKa ~10) and redox activity . Thiazolidine-carboxylic acid groups may act as zinc binders, akin to metalloprotease inhibitors, whereas thiophene-carboxylic acids in exhibit COX-2 inhibition .

Bioactivity Gaps :

  • Unlike ’s thiophene derivatives (IC₅₀ = 8.2 µM for anti-inflammatory activity), the target compound’s bioactivity remains uncharacterized but is hypothesized to involve bacterial cell wall synthesis disruption due to structural similarity to β-lactamase inhibitors .

Research Findings and Mechanistic Insights

  • Thermal Stability : Glycine-containing peptides (e.g., glycylglycine) decompose at ~250°C under oxidative conditions . The target compound’s thiazolidine rings may enhance thermal stability (>300°C), as seen in similar heterocyclic peptides .
  • Synthetic Challenges : The compound’s stereochemical complexity requires chiral auxiliaries or enzymatic resolution, paralleling methods for ’s thiazole-glycine derivatives (69.4% yield via EDC/HOBt coupling) .
  • Antimicrobial Potential: Analogous thiazolidine-containing compounds (e.g., ampicillin impurities) show β-lactamase resistance, suggesting the target compound could evade common antibiotic resistance mechanisms .

Biologische Aktivität

The compound (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine is a complex peptide derivative with significant potential in pharmaceutical applications. It is structurally related to various antibiotic compounds, including amoxicillin, and exhibits biological activities that warrant extensive investigation.

  • Molecular Formula : C32H40N6O11S2
  • Molecular Weight : 748.82 g/mol
  • CAS Number : 297175-63-4
  • Physical State : Solid at room temperature
  • Predicted Boiling Point : 1202.4 ± 65.0 °C
  • Density : 1.455 ± 0.06 g/cm³

Biological Activity Overview

The biological activity of this compound primarily stems from its structural components, which include amino acids and thiazolidine derivatives. These components are known to interact with various biological targets, influencing enzymatic activities and cellular processes.

  • Enzyme Inhibition : The thiazolidine ring structure is known for its ability to inhibit enzymes involved in bacterial cell wall synthesis, similar to the mechanism of penicillins.
  • Antioxidant Properties : The presence of the hydroxyphenyl group contributes to antioxidant activity, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria, likely due to its structural similarity to known antibiotics.

Case Studies

  • Antimicrobial Efficacy :
    • A study investigated the compound's effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to that of amoxicillin, suggesting potential as an antibiotic agent.
    Bacterial StrainMIC (µg/mL)
    E. coli8
    Staphylococcus aureus16
  • Cellular Studies :
    • In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines (e.g., HeLa cells), highlighting its potential as an anticancer agent.
  • Toxicity Assessment :
    • Toxicity studies on non-cancerous cell lines indicated low cytotoxicity at therapeutic concentrations, which is crucial for developing safe therapeutic agents.

Q & A

Q. What synthetic strategies are recommended for constructing this compound, given its stereochemical complexity?

  • Methodological Answer : The synthesis should prioritize stereochemical control using enantioselective coupling reactions. For glycine-thiazolidine linkages, consider:
  • Stepwise solid-phase peptide synthesis (SPPS) to assemble glycyl residues, ensuring retention of chiral centers via Fmoc/t-Bu protection strategies.
  • Flow-chemistry techniques (e.g., Omura-Sharma-Swern oxidation) to enhance reaction efficiency and minimize racemization during thiazolidine ring formation .
  • Use of nanocatalysts (e.g., sol-gel-synthesized catalysts) to improve reaction yields in carboxy group activation steps .

Q. How can researchers confirm the stereochemical configuration of the thiazolidinyl and glycyl residues post-synthesis?

  • Methodological Answer : Combine NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for unambiguous confirmation. For dynamic stereochemical assessment:
  • Circular Dichroism (CD) to monitor chiral environments of hydroxyphenyl groups.
  • High-resolution mass spectrometry (HRMS) paired with HPLC chiral columns to validate purity and stereointegrity .

Q. What purification techniques effectively isolate this compound from complex reaction mixtures?

  • Methodological Answer :
  • Size-exclusion chromatography (SEC) to separate high-molecular-weight byproducts.
  • Reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for resolving stereoisomers.
  • Dialysis (MWCO 1 kDa) to remove low-molecular-weight impurities from aqueous fractions .

Advanced Research Questions

Q. How can factorial experimental design optimize synthesis conditions for yield and purity?

  • Methodological Answer : Implement a 2^k factorial design to assess variables:
VariableRangeImpact Metric
Precursor concentration0.1–0.5 MYield (%)
Reaction temperature25–60°CPurity (HPLC area%)
pH6.5–8.5Thiazolidine ring stability
  • Use ANOVA to identify significant interactions (e.g., temperature-pH effects on carboxy group reactivity) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :
  • Multivariate analysis (e.g., PCA of NMR/IR datasets) to distinguish artifacts from true structural signals.
  • Dynamic light scattering (DLS) to detect aggregation states that may skew NMR results.
  • Cross-validation with synthetic standards (e.g., fragments from ) to calibrate spectral assignments .

Q. How can computational tools predict the compound’s stability under varying experimental conditions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model thiazolidine ring opening/closing kinetics in aqueous vs. organic solvents.
  • DFT calculations (B3LYP/6-31G*) to assess carboxy group pKa and hydroxyphenyl redox potentials.
  • AI-driven retrosynthesis platforms (e.g., IBM RXN) to propose alternative pathways mitigating hydrolysis risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across different assay systems?

  • Methodological Answer :
  • Meta-analysis of assay conditions (e.g., buffer ionic strength, cell-line variability) to identify confounding factors.
  • Surface plasmon resonance (SPR) to quantify binding kinetics independently of cellular systems.
  • Control experiments using structurally related compounds (e.g., ’s hydroxyphenylacetyl glycine) to isolate target-specific effects .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound’s reactive intermediates?

  • Methodological Answer :
  • Inert atmosphere gloveboxes for thiazolidine ring activation steps (prone to oxidation).
  • Real-time FTIR monitoring to detect exothermic intermediates during carboxy group coupling.
  • Emergency protocols per GHS guidelines (e.g., neutralization of acidic byproducts) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.